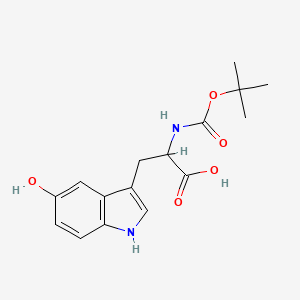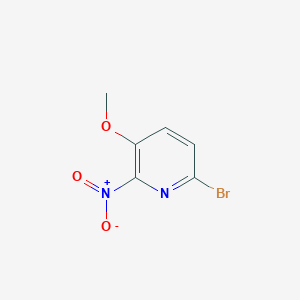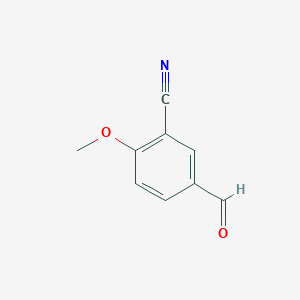![molecular formula C11H13BrN2 B1344352 5-Bromo-1-butyl-1H-benzo[d]imidazole CAS No. 406236-04-2](/img/structure/B1344352.png)
5-Bromo-1-butyl-1H-benzo[d]imidazole
説明
5-Bromo-1-butyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a bromine atom and a butyl group in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
作用機序
Target of Action
The primary targets of 5-Bromo-1-butyl-1H-benzo[d]imidazole It’s known that benzimidazole derivatives demonstrate antitubercular activity by targeting filamenting temperature-sensitive protein z (ftsz) . This protein plays a crucial role in bacterial cell division, making it a promising target for the development of antibacterial agents against various bacterial pathogens .
Mode of Action
The exact mode of action of This compound Benzimidazole fungicides selectively bind to and depolymerise fungal tubulin . This interaction with its targets could lead to changes in the cellular structure and function, ultimately leading to the death of the pathogen .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that imidazole derivatives show a broad range of biological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of This compound Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
The specific molecular and cellular effects of This compound It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that discharge into the environment must be avoided .
生化学分析
Biochemical Properties
5-Bromo-1-butyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic processes within the cell. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s biochemical properties and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. The compound’s binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions result in changes in the conformation and activity of the target biomolecules, ultimately affecting cellular processes. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall biological activity. Additionally, this compound can affect metabolic flux and metabolite levels within the cell, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacokinetics and pharmacodynamics. The compound is transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to transport proteins or accumulate in specific cellular compartments. The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy production, or protein synthesis. The subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-butyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the reaction of 1,2-diaminobenzene with a suitable brominated butyl derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Another method involves the use of a palladium-catalyzed cross-coupling reaction between a brominated benzimidazole and a butyl halide. This method allows for the selective introduction of the butyl group at the desired position on the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
5-Bromo-1-butyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated benzimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound, respectively.
科学的研究の応用
5-Bromo-1-butyl-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
類似化合物との比較
5-Bromo-1-butyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole: This compound has a tert-butyl group instead of a butyl group, which can affect its chemical properties and reactivity.
5-Bromo-1H-benzo[d]imidazole: This compound lacks the butyl group, making it less hydrophobic and potentially altering its biological activity.
1-Butyl-1H-benzo[d]imidazole:
The uniqueness of this compound lies in its specific combination of a bromine atom and a butyl group, which imparts distinct chemical and biological properties to the compound.
特性
IUPAC Name |
5-bromo-1-butylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14/h4-5,7-8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTNSNPHDPUGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627878 | |
| Record name | 5-Bromo-1-butyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406236-04-2 | |
| Record name | 5-Bromo-1-butyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)




![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)





